Carumbelloside I

Description

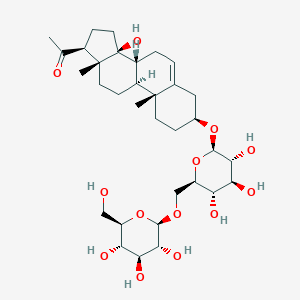

Carumbelloside I is a pregnane glycoside isolated from the aerial parts of Cynanchum menarandrense (Apocynaceae family) and related species like Caralluma umbellata . Its chemical structure is defined as 14β-hydroxy-pregn-5-en-20-one 3-O-β-D-gentiobioside, consisting of a pregnane aglycone core with a disaccharide (gentiobiose: two β-D-glucose units) attached at the C-3 position . The molecular formula is C₃₃H₅₂O₁₃, confirmed via NMR and mass spectrometry .

This compound is notable for its structural role as a reference compound in studying C-21 steroidal glycosides.

Properties

CAS No. |

155740-22-0 |

|---|---|

Molecular Formula |

C33H52O13 |

Molecular Weight |

656.8 g/mol |

IUPAC Name |

1-[(3S,8R,9S,10R,13R,14S,17S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C33H52O13/c1-15(35)18-8-11-33(42)20-5-4-16-12-17(6-9-31(16,2)19(20)7-10-32(18,33)3)44-30-28(41)26(39)24(37)22(46-30)14-43-29-27(40)25(38)23(36)21(13-34)45-29/h4,17-30,34,36-42H,5-14H2,1-3H3/t17-,18+,19-,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32+,33-/m0/s1 |

InChI Key |

ONTHLGJMCGABMK-DAVNDCIYSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)O |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)O |

Synonyms |

3-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl-3beta,14beta -dihydroxypregn-5-en-20-one carumbelloside I carumbelloside-I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Carumbelloside I belongs to a class of pregnane glycosides with structural variations in hydroxylation patterns, sugar moieties, and aglycone modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogues

Notes:

- †Enhanced activity attributed to synergistic hydroxylation and glycosylation patterns .

- ‡No cytotoxicity reported at tested concentrations (up to 100 µM) .

Key Structural and Functional Differences:

Sugar Moieties: this compound’s gentiobioside (disaccharide) distinguishes it from monosaccharide-bearing analogs like Carumbelloside II (glucoside) and Menarandroside B (mannoside) .

Hydroxylation Patterns :

- Menarandroside D’s 12α,14β-dihydroxy configuration enhances polarity, possibly improving solubility and bioavailability compared to this compound’s single 14β-hydroxy group .

- Menarandroside E’s 19-hydroxy substitution is unique, a feature absent in other analogs, which may influence metabolic stability .

The absence of cytotoxicity in Menarandroside E highlights its safety profile for further pharmacological studies .

Q & A

Q. What are the primary natural sources of Carumbelloside I, and what methodologies are employed for its extraction and purification?

this compound is primarily isolated from plants in the Apocynaceae family. Extraction typically involves maceration or Soxhlet extraction using polar solvents (e.g., methanol/water mixtures) to maximize glycoside recovery. Purification employs chromatographic techniques such as silica gel column chromatography for fractionation, followed by reversed-phase HPLC for final isolation. Purity validation requires ≥95% homogeneity confirmed via NMR and LC-MS .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR for aglycone and sugar moiety identification, with 2D experiments (COSY, HSQC, HMBC) to establish connectivity.

- Mass spectrometry : High-resolution ESI-MS for molecular formula determination and fragmentation patterns to confirm glycosidic bonds.

- HPLC-DAD : For purity assessment and comparison with reference standards. Detailed protocols must align with reproducibility guidelines for natural product characterization .

Q. What in vitro assay systems are most appropriate for initial screening of this compound’s biological activities?

Prioritize target-specific assays based on hypothesized mechanisms, such as:

- Enzyme inhibition assays (e.g., kinase or protease activity measured via fluorometric/colorimetric methods).

- Cell viability assays (MTT or resazurin-based) in disease-relevant cell lines. Controls must include positive/negative benchmarks and solvent-only groups to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data of this compound across different in vitro and in vivo studies?

Contradictions often arise from:

- Variability in experimental conditions (e.g., cell line genetic drift, serum concentration in media).

- Compound purity : Impurities ≥5% may confound results; rigorous QC via NMR/HPLC is critical.

- Dosage and exposure time : Pharmacodynamic profiles must be standardized. Mitigation strategies include inter-laboratory validation studies and meta-analyses of raw data to identify confounding variables .

Q. What synthetic strategies are currently employed for the de novo synthesis of this compound, and what are the key challenges in achieving high yields?

Total synthesis involves:

- Glycosylation : Stereoselective formation of β-linked glycosidic bonds using Schmidt or Koenigs-Knorr reactions.

- Aglycone assembly : Terpene core construction via cyclization or biocatalytic methods. Challenges include poor regioselectivity during glycosylation and instability of intermediates. Recent advances use enzymatic glycosyltransferases to improve yield (e.g., 32% in optimized systems) .

Q. How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability and metabolic stability?

Key considerations:

- Animal models : Rodent studies with intravenous/oral dosing to calculate absolute bioavailability (AUC comparisons).

- Analytical methods : LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) ≤1 ng/mL.

- Metabolite profiling : Incubation with liver microsomes to identify phase I/II metabolites. Protocols must adhere to OECD guidelines for preclinical PK studies .

Q. What computational modeling approaches are utilized to predict this compound’s molecular targets and binding affinities?

Strategies include:

- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against target libraries (e.g., Protein Data Bank).

- Molecular dynamics simulations : GROMACS for binding stability analysis over 100-ns trajectories.

- QSAR models : To correlate structural features with bioactivity. Validation requires experimental confirmation via SPR or ITC binding assays .

Methodological Guidelines

Q. What quality control parameters must be established when working with this compound in experimental settings?

- Identity : Match NMR/HR-MS data to published spectra.

- Purity : ≥95% by HPLC at 254 nm.

- Stability : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) via accelerated stability testing.

- Batch-to-batch consistency : Documented in supplementary materials for reproducibility .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy and toxicity thresholds?

- Dose range : 10 nM–100 μM for in vitro studies, log-spaced concentrations.

- Toxicity endpoints : Measure IC values in healthy cell lines (e.g., HEK293) alongside therapeutic indices.

- Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 biological replicates. Include negative controls and blinded data analysis to reduce bias .

Q. What strategies are recommended for resolving spectral overlap challenges in this compound’s structural analysis?

- 2D NMR : HSQC-TOCSY to disentangle overlapping proton signals in crowded regions (e.g., 3.0–4.5 ppm).

- Isotopic labeling : C-enriched samples for unambiguous signal assignment.

- Crystallography : X-ray diffraction if single crystals are obtainable.

Collaborative validation with independent labs is advised to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.